molecular formula C21H22N2O3S2 B2507658 N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 895474-03-0

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No. B2507658
CAS RN: 895474-03-0
M. Wt: 414.54
InChI Key: MJMRHSZAMUQWRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide, while not directly reported in the provided papers, can be inferred from similar synthetic methods described. In the first paper, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides is detailed, which involves the creation of high-affinity inhibitors of kynurenine 3-hydroxylase. The synthesis process likely involves the formation of the thiazol-2-yl core followed by the attachment of the phenyl group and the benzenesulfonamide moiety through a series of reactions that may include nucleophilic substitution and condensation steps .

Molecular Structure Analysis

The molecular structure of the compound is characterized by the presence of a thiazol-2-yl group, an ethylphenyl group, and a tosylpropanamide moiety. The thiazol ring is a five-membered heterocycle containing both sulfur and nitrogen, which is known to contribute to the binding affinity of the molecule to its target enzyme. The ethylphenyl group is a hydrophobic moiety that may enhance the lipophilicity of the compound, while the tosylpropanamide part could be involved in the enzyme inhibition through possible interactions with the active site .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and activity of such compounds typically include the formation of the thiazol ring, which can be achieved through cyclization reactions. The attachment of various substituents to the thiazol core would involve electrophilic aromatic substitution or nucleophilic substitution reactions. The biological activity, such as enzyme inhibition, would result from the interaction of the synthesized compound with the active site of the enzyme, potentially through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would include its solubility, melting point, and stability. These properties are influenced by the functional groups present in the molecule. For instance, the tosyl group could increase the acidity of the amide proton, potentially affecting the compound's solubility in water. The presence of the ethylphenyl group might increase the overall hydrophobic character of the molecule, affecting its solubility in organic solvents. The stability of the compound would be influenced by the susceptibility of the thiazol ring to electrophilic attack and the robustness of the amide bond .

Relevant Case Studies

Although the specific compound this compound is not directly studied in the provided papers, related compounds with similar structures have been evaluated for their biological activity. For instance, the first paper discusses the biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, which are shown to be high-affinity inhibitors with significant increases in kynurenic acid concentration in the brain upon oral administration in rats . The second paper does not directly relate to the compound but discusses the synthesis of various heterocyclic compounds with potential antitumor activities, which could provide insights into the possible biological applications of this compound .

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

N-(4-(4-ethylphenyl)thiazol-2-yl)-3-tosylpropanamide and its derivatives have been synthesized and characterized for potential medicinal applications. For instance, Küçükgüzel et al. (2013) synthesized a series of novel derivatives with promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The research also included evaluations of gastric toxicity and anticancer activity against human tumor cell lines, highlighting the compound's therapeutic potential (Küçükgüzel et al., 2013).

Potential in Cardiovascular Pharmacology

Another study by Drapak et al. (2019) focused on finding antihypertensive and cardiotropic drugs among new thiazole derivatives. Their research involved docking studies to identify potential inhibitors of the angiotensin II receptor, followed by pharmacological studies. This work is significant in exploring the cardiovascular applications of such compounds (Drapak et al., 2019).

Anti-Breast Cancer Agents

Mahmoud et al. (2021) explored the synthesis of thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents. Their study utilized microwave-assisted synthesis techniques and evaluated the bioactivity against MCF-7 tumor cells. This highlights the compound's relevance in oncology research (Mahmoud et al., 2021).

Future Directions

The future directions for this compound could involve further studies to understand its pharmacological activities and potential applications in medicine, especially considering the known properties of similar thiazole derivatives .

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-16-6-8-17(9-7-16)19-14-27-21(22-19)23-20(24)12-13-28(25,26)18-10-4-15(2)5-11-18/h4-11,14H,3,12-13H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMRHSZAMUQWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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